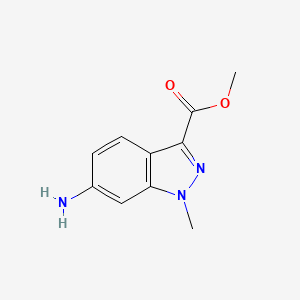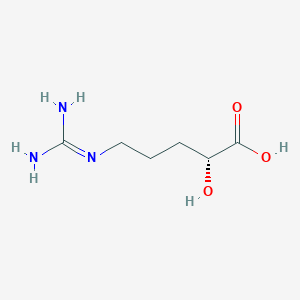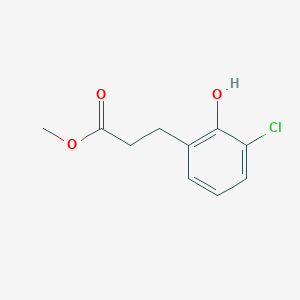
1-Cyclopropylpyrrolidine-3-carbonitrile
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 1-Cyclopropylpyrrolidine-3-carbonitrile consists of a five-membered pyrrolidine ring and a cyano group attached to the carbon atom in the third position of the ring. The InChI code for this compound is1S/C8H12N2/c9-5-7-3-4-10(6-7)8-1-2-8/h7-8H,1-4,6H2 . Physical And Chemical Properties Analysis
1-Cyclopropylpyrrolidine-3-carbonitrile has a molecular weight of 136.2 . It is a liquid at room temperature .Applications De Recherche Scientifique
Advanced Material Development
1-Cyclopropylpyrrolidine-3-carbonitrile: has potential applications in the development of advanced materials. For instance, researchers have created materials that remain significantly cooler than commercial fabrics when exposed to sunlight . By incorporating this compound into the design of textiles, it could enhance the cooling properties of fabrics used in outdoor sports, potentially leading to clothing that helps regulate body temperature more effectively.
Pharmaceutical Research
The pyrrolidine ring, a core structure within 1-Cyclopropylpyrrolidine-3-carbonitrile , is widely used in medicinal chemistry. It allows for efficient exploration of pharmacophore space due to its sp3-hybridization and contributes to the stereochemistry of molecules . This compound could be pivotal in the synthesis of new biologically active compounds with applications in treating various human diseases.
Green Chemistry
1-Cyclopropylpyrrolidine-3-carbonitrile: can be synthesized using microwave-assisted organic synthesis (MAOS), which is a technique that aligns with the principles of green chemistry . This method increases synthetic efficiency and supports the development of environmentally friendly chemical processes.
Stereoselective Synthesis
Due to the stereogenicity of the pyrrolidine ring, 1-Cyclopropylpyrrolidine-3-carbonitrile can be used in stereoselective synthesis. This is crucial for creating compounds with specific three-dimensional orientations, which can lead to different biological profiles and binding modes to enantioselective proteins .
Food Preservation Technology
Incorporating 1-Cyclopropylpyrrolidine-3-carbonitrile into materials used for food storage could lead to passive cooling systems. This application would be particularly beneficial in reducing the cost and environmental impact of refrigeration in the transportation and storage of perishable goods .
Construction and Building Materials
The cooling properties of materials developed with 1-Cyclopropylpyrrolidine-3-carbonitrile could be utilized in the construction industry. Applying such materials to the exterior of buildings may lower internal temperatures, reducing the reliance on air conditioning systems .
Humanitarian Aid
Materials enhanced with 1-Cyclopropylpyrrolidine-3-carbonitrile could provide passive cooling for shelters in hot climates. This application has the potential to improve living conditions and safety for individuals in regions experiencing extreme heat .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed or inhaled, and it can cause skin burns and eye damage . Precautionary measures include avoiding breathing its mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Orientations Futures
While specific future directions for 1-Cyclopropylpyrrolidine-3-carbonitrile are not mentioned in the retrieved information, pyrrolidine compounds in general are considered promising in the field of drug discovery . They are often used as scaffolds for the development of new biologically active compounds .
Propriétés
IUPAC Name |
1-cyclopropylpyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-5-7-3-4-10(6-7)8-1-2-8/h7-8H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPDWYAKNFFOBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropylpyrrolidine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-Aza-spiro[5.5]undecan-4-one hydrochloride](/img/structure/B1529211.png)
![(2S)-3-(Carboxymethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1529212.png)
![tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1529214.png)

![3-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1529216.png)

